N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-8-14(10-15)12-17-18-16(19)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPGLNVXGBDTK-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the N′-arylidene-2-phenylacetohydrazide family, which includes derivatives synthesized by varying the aldehyde substituent. Below is a detailed comparison with analogs, focusing on structural features, physicochemical properties, and bioactivity.
Table 1: Key Structural and Functional Comparisons
Key Observations
Electronic Effects of Substituents :
- The 3-methoxy group in the target compound donates electrons via resonance, enhancing stability and π-π stacking interactions compared to electron-withdrawing groups (e.g., nitro in MMINA) .
- Nitro-substituted analogs (e.g., MMINA) exhibit stronger antiproliferative activity due to increased electrophilicity, which enhances interactions with cellular targets like HER-2 .
Hydrogen Bonding and Solubility: Hydroxy-substituted derivatives (e.g., HBPAH) form stronger N–H⋯O hydrogen bonds, improving crystallinity but reducing solubility in non-polar solvents . Furan-containing analogs (e.g., FMPAH) show moderate solubility in polar solvents due to the heterocyclic oxygen .
Biological Activity Trends: Antimicrobial Activity: Adamantane-based derivatives (e.g., ) exhibit broad-spectrum antibacterial action, likely due to rigid hydrophobic cores penetrating bacterial membranes . Anticancer Potential: Thiosemicarbazides (e.g., C2 in ) demonstrate superior HER-2 inhibition compared to hydrazides, attributed to sulfur’s role in metal chelation and redox modulation .
Structural Rigidity :
- Adamantane and indole backbones (e.g., MMINA) introduce steric bulk, limiting conformational flexibility but enhancing target specificity .
Biological Activity
N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazone linkage, which is known for its biological relevance. The presence of methoxy and phenyl groups enhances its chemical reactivity and biological interactions. The structural formula can be represented as follows:
This compound exhibits its biological activity through several mechanisms:
- Antimicrobial Activity : The compound has shown potential against various microbial strains. It likely interacts with microbial enzymes, inhibiting their growth and proliferation.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancer cells, particularly in breast cancer cell lines such as SKBr-3 .
- Enzyme Inhibition : It may act as an inhibitor to specific enzymes involved in disease pathways, thereby modulating cellular processes related to inflammation and tumor growth .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. For instance, studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Anticancer Activity
In vitro studies have evaluated the anticancer efficacy of the compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HER-2 positive breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| SKBr-3 (HER-2+) | 17.44 |
| MDA-MB-231 (HER-2-) | 53.29 |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .
Case Studies
- Inhibition of Endothiapepsin : A study explored the binding affinity of similar hydrazone compounds to endothiapepsin, a target for various diseases including malaria and Alzheimer’s disease. Compounds were synthesized and evaluated for their inhibitory effects, with IC50 values ranging from 13 to 365 µM .
- Antiproliferative Effects : Research on methanolic extracts containing similar hydrazone structures demonstrated significant antiproliferative effects against HeLa cells, indicating potential applications in cancer therapy .
Q & A
Basic: What are the standard synthetic protocols for preparing N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 2-phenylacetohydrazide and 3-methoxybenzaldehyde. Key steps include:
- Catalyst Selection: Acidic (e.g., glacial acetic acid) or solvent-free conditions under reflux .
- Solvent Optimization: Ethanol or methanol is commonly used to enhance solubility and purity .
- Reaction Monitoring: TLC or NMR is employed to track hydrazone formation, with typical yields ranging from 75–85% .
Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Glacial AcOH | Ethanol | 80 | 84 | |
| None (neat) | Methanol | 65 | 78 |
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this hydrazone derivative?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C-NMR: Identify E/Z isomerism via imine proton signals (δ 8.3–8.5 ppm for E-isomer) and carbonyl carbon resonances (δ 165–170 ppm) .
- X-ray Crystallography:
- Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.3) .
Advanced: How can computational methods (DFT, TD-DFT) resolve discrepancies between experimental and theoretical structural data?
Methodological Answer:
- Geometry Optimization: B3LYP/6-31G(d,p) level DFT calculations predict bond lengths/angles, which can be validated against X-ray data .
- Electronic Properties: HOMO-LUMO gaps explain reactivity trends, while TD-DFT models UV-Vis absorption spectra .
- Case Study: For copper(II) complexes of analogous hydrazides, DFT-derived bond distances deviated <2% from X-ray data, validating computational models .
Advanced: What strategies are effective in analyzing conflicting biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Dose-Dependent Studies: Assess activity across concentrations (e.g., 10–100 µM) to identify threshold effects .
- Mechanistic Probes: Use ROS scavengers (e.g., NAC) or enzyme inhibitors to isolate pathways .
- Comparative Assays: Parallel testing against reference compounds (e.g., ascorbic acid for antioxidants) clarifies potency .
Example: A phenylacetohydrazide copper complex showed pro-oxidant behavior at >50 µM due to redox-active metal centers, conflicting with lower-dose antioxidant results .
Basic: How does the methoxy substituent influence the compound’s reactivity in coordination chemistry?
Methodological Answer:
- Chelation Sites: The methoxy group enhances electron density at the imine nitrogen, facilitating metal binding (e.g., Cu²⁺, Cd²⁺) .
- Steric Effects: Substituent position (3-methoxy vs. 4-methoxy) alters ligand geometry, affecting complex stability .
- Case Study: Cd(II) complexes with 3-methoxy-substituted hydrazides exhibit distorted octahedral geometries due to ligand flexibility .
Advanced: What approaches are used to study DNA interaction mechanisms (intercalation vs. groove binding)?
Methodological Answer:
- Spectroscopic Techniques:
- Fluorescence Quenching: Titration with ethidium bromide-DNA complexes quantifies binding constants (Kb ~10⁴–10⁵ M⁻¹) .
- Viscosity Measurements: Increased DNA viscosity supports intercalation, whereas groove binding causes minimal change .
- Molecular Docking: AutoDock/Vina predicts binding energies and modes, validated by experimental data .
Basic: How can thermal stability and decomposition pathways of this compound be analyzed?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures weight loss at 200–300°C, correlating with hydrazone bond cleavage .
- DSC: Identifies phase transitions (e.g., melting points) and exothermic decomposition events .
Advanced: How do solvent polarity and pH affect the tautomerism of the hydrazone moiety?
Methodological Answer:
- Solvent Screening: Polar solvents (DMSO, H₂O) stabilize keto tautomers via hydrogen bonding, while nonpolar solvents favor enol forms .
- pH Studies: Acidic conditions protonate the imine nitrogen, shifting tautomer equilibrium, monitored via UV-Vis or ¹H-NMR .
Basic: What are the common byproducts in hydrazone synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts: Unreacted aldehyde/hydrazide, E/Z isomers, or oxidation products (e.g., azines).
- Mitigation:
- Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) .
- Recrystallization from ethanol/water mixtures .
Advanced: How are Hirshfeld surface analyses applied to understand crystal packing interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
